molecular formula C7H10Br2O4 B15349681 Ethyl methyl 2,3-dibromosuccinate

Ethyl methyl 2,3-dibromosuccinate

Cat. No.: B15349681
M. Wt: 317.96 g/mol
InChI Key: POQFFCZQILVYAT-UHFFFAOYSA-N
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Description

Ethyl methyl 2,3-dibromosuccinate is an organic compound with the molecular formula C7H10Br2O4. It is a dibromo derivative of succinic acid esterified with both ethyl and methyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with succinic acid or its derivatives.

  • Esterification: The carboxylic acid groups of succinic acid are esterified using ethanol and methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Halogenation: The resulting diester undergoes halogenation with bromine to introduce bromine atoms at the 2 and 3 positions of the succinate ring.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the dibrominated compound to its corresponding hydrocarbon derivatives.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Bromo-substituted alcohols or amines.

Scientific Research Applications

Ethyl methyl 2,3-dibromosuccinate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl methyl 2,3-dibromosuccinate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Diethyl 2,3-dibromosuccinate: Similar structure but with two ethyl groups instead of one ethyl and one methyl group.

  • Methyl 2,3-dibromosuccinate: Similar structure but with only one methyl group.

Uniqueness: Ethyl methyl 2,3-dibromosuccinate is unique due to its mixed ester groups, which can influence its reactivity and applications compared to its homologs.

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Properties

Molecular Formula

C7H10Br2O4

Molecular Weight

317.96 g/mol

IUPAC Name

1-O-ethyl 4-O-methyl 2,3-dibromobutanedioate

InChI

InChI=1S/C7H10Br2O4/c1-3-13-7(11)5(9)4(8)6(10)12-2/h4-5H,3H2,1-2H3

InChI Key

POQFFCZQILVYAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OC)Br)Br

Origin of Product

United States

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